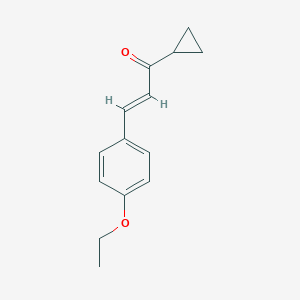

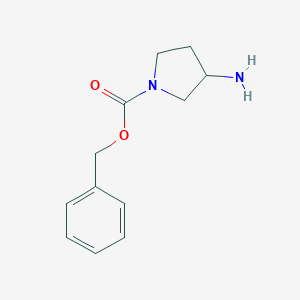

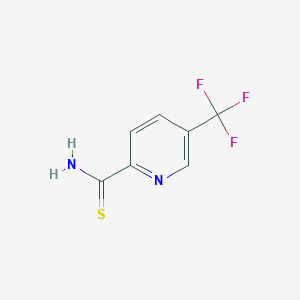

![molecular formula C9H8N2O3 B066621 Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 181283-75-0](/img/structure/B66621.png)

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate

Vue d'ensemble

Description

"Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate" is a compound that belongs to the family of furo[2,3-b]pyridines, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and pharmacology. Although specific studies on "Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate" are not directly available, research on similar compounds provides insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of furo[2,3-b]pyridines often involves cyclocondensation reactions, with one method being the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate forming related compounds (Antonov, Dmitriev, & Maslivets, 2021). Such methods highlight the versatility and reactivity of the furo[2,3-b]pyridine scaffold in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of furo[2,3-b]pyridines and related compounds is characterized by the presence of the fused furo and pyridine rings. Structural analyses, including X-ray diffraction, provide detailed insights into the arrangement of atoms within these molecules, showcasing the importance of the core structure in determining the compound's reactivity and properties (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Chemical Reactions and Properties

Furo[2,3-b]pyridines participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic substitutions, demonstrating their chemical versatility. The reactivity can be attributed to the electron-rich nature of the fused ring system, which facilitates interactions with a range of reagents (Bakavolia, Sani, Davoodni, Roshani, & Pirouzi, 2007).

Physical Properties Analysis

The physical properties of furo[2,3-b]pyridines, such as solubility, melting point, and boiling point, are influenced by the functional groups attached to the core structure. These properties are crucial for determining the compound's behavior in various solvents and conditions, affecting its application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the electronic structure of the furo[2,3-b]pyridine ring system. The presence of nitrogen in the ring increases the compound's basicity, while the fused furan ring contributes to its reactivity in cycloaddition reactions (Calhelha & Queiroz, 2010).

Applications De Recherche Scientifique

-

Anti-inflammatory Agents

- Field : Medicinal Chemistry

- Application : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .

- Method : The synthesis was based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .

- Results : The specific results or outcomes of this research were not detailed in the source .

-

Chlorination Reaction

- Field : General Chemistry

- Application : The reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide was studied .

- Method : It was found that the chlorination reaction proceeds at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .

- Results : Among the obtained substances, compounds were identified that have antidote activity against 2,4-D .

-

Anticancer Drugs

- Field : Medicinal Chemistry

- Application : Compounds containing a furo[2,3-b]pyridine scaffold exhibit antiproliferative activity against a number of cancer cell lines . They are considered as potential anticancer drugs .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes of this research were not detailed in the source .

-

Anticoagulants

- Field : Medicinal Chemistry

- Application : A current direction in the use of compounds of the 3-aminofuro[2,3-b]pyridine series is the creation on their basis of new anticoagulants – inhibitors of factor X activation of blood coagulation (FXa inhibitors) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes of this research were not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRMGFASHDVXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

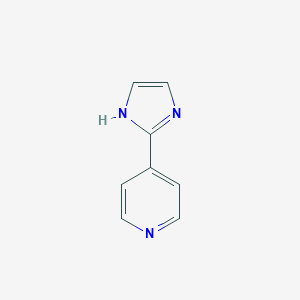

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)

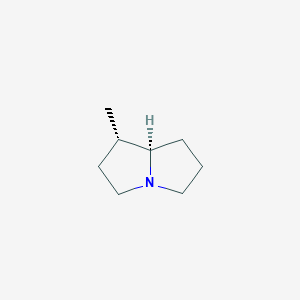

![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)